1-Octadecanethiol

Overview

Description

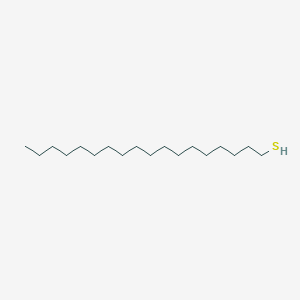

1-Octadecanethiol (ODT), a long-chain alkanethiol (CH₃(CH₂)₁₇SH), is widely used in surface engineering due to its ability to form self-assembled monolayers (SAMs) via sulfur-gold or sulfur-copper bonds. Its 18-carbon alkyl chain imparts strong hydrophobicity (water contact angle >100°), making it valuable in electrocatalysis, gas sensors, and nanotechnology . ODT-modified surfaces exhibit enhanced stability, selectivity, and catalytic performance in CO₂ reduction and hydrogen sensing .

Preparation Methods

Nucleophilic Substitution: Primary Synthetic Pathway

Reaction Mechanism and Procedure

The most well-documented synthesis of 1-octadecanethiol involves the reaction of 1-chlorooctadecane with sodium bisulfide (NaSH) in the presence of a phase-transfer catalyst. The process follows a bimolecular nucleophilic substitution (SN2) mechanism, where the bisulfide ion (SH⁻) displaces the chloride group from the alkyl halide .

Key reaction components :

-

1-Chlorooctadecane : Primary substrate (210 g).

-

Sodium bisulfide : 32% aqueous solution (180 g) as the nucleophile.

-

Tetra-butylammonium bromide (TBAB) : Phase-transfer catalyst (6 g).

-

Chlorobenzene : Solvent (200 g).

The reaction is conducted at 65–70°C for 16 hours, after which the mixture separates into aqueous and organic layers. The organic layer, containing this compound, is isolated and purified .

Table 1: Reaction Parameters and Yield

| Parameter | Value |

|---|---|

| Starting Material | 1-Chlorooctadecane (210 g) |

| Solvent | Chlorobenzene (200 g) |

| Nucleophile | 32% NaSH solution (180 g) |

| Catalyst | TBAB (6 g) |

| Temperature | 65–70°C |

| Time | 16 hours |

| Yield | 405 g |

Role of Phase-Transfer Catalysis

Tetra-butylammonium bromide enhances the reaction by shuttling the hydrophilic SH⁻ ion into the organic phase, where it reacts with 1-chlorooctadecane. Without TBAB, the reaction would be impractically slow due to the immiscibility of NaSH with chlorobenzene . This catalyst reduces energy barriers and improves yield by ensuring efficient contact between reactants.

Anomalies in Reported Yield

The stated yield of 405 g from 210 g of 1-chlorooctadecane implies a molar efficiency exceeding 190%, which is stoichiometrically implausible. Potential explanations include:

-

Typographical errors : The actual product mass may be 40.5 g.

-

Solvent retention : Chlorobenzene might remain in the organic layer, inflating the reported mass .

Further validation through independent replication is necessary to resolve this discrepancy.

Optimization Strategies and Comparative Analysis

Solvent Selection

Chlorobenzene is chosen for its ability to dissolve both the alkyl halide and the product while remaining immiscible with water. Alternatives like toluene or tetrahydrofuran (THF) are less effective due to poorer solubility profiles for long-chain thiols .

Temperature and Time Dependence

Elevated temperatures (65–70°C) accelerate the SN2 reaction but risk side reactions such as oxidation to disulfides. Prolonged heating (16 hours) ensures complete conversion, though shorter durations may suffice with optimized catalyst loading .

Catalyst Variants

While TBAB is standard, other phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) have been explored in analogous thiol syntheses. However, TBAB’s balance of cost and efficiency makes it preferable for large-scale production .

Applications in Nanotechnology

Gold Nanoparticle Stabilization

This compound serves as a critical ligand in gold nanoparticle (AuNP) synthesis, where it controls particle size and prevents aggregation. A one-step protocol involving tert-butylamine borane (TBAB) as a reducing agent and THF/DMF (1:1) as solvent produces AuNPs with a mean diameter of 3.72 ± 0.58 nm .

Table 2: AuNP Sizes Under Varied Conditions

| Ligand | Solvent | Mean Diameter (nm) | Dispersity (%) |

|---|---|---|---|

| Dodecanethiol | CHCl₃ | 2.71 ± 0.64 | 24 |

| Octadecanethiol | THF/DMF (1:1) | 3.72 ± 0.58 | 16 |

| Fluorinated thiol | THF/MeOH (10:1) | 3.86 ± 0.39 | 10 |

Solvent Impact on Nanoparticle Morphology

Mixed solvents like THF/MeOH (10:1) improve ligand solubility and yield smaller, more uniform AuNPs compared to non-polar solvents . This highlights the interdependence of thiol purity and nanoparticle quality.

Chemical Reactions Analysis

1-Octadecanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).

Reduction: The thiol group can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halides, alkoxides

Major Products Formed:

- Disulfides (R-S-S-R)

- Alkanes (R-H)

- Substituted thiols (R-X)

Scientific Research Applications

Surface Modification and Self-Assembled Monolayers

1-Octadecanethiol is widely used to create self-assembled monolayers on metal substrates. The ability of ODT to form stable SAMs makes it invaluable in surface engineering.

- Heavy Metal Sensors : ODT-modified graphene has been explored for detecting heavy metals such as mercury(II) (Hg2+). Research indicates that ODT can enhance the sensitivity of graphene field-effect transistors (Gra-FETs) for Hg2+ detection at concentrations as low as 10 ppm, demonstrating its potential in environmental monitoring .

- Corrosion Protection : ODT SAMs have been studied for their effectiveness in inhibiting corrosion on leaded brass surfaces. Electrochemical tests revealed that ODT significantly reduces the anodic dissolution of zinc in brass, indicating its potential as a corrosion inhibitor in acidic environments .

Nanotechnology and Sensor Applications

The application of this compound extends into nanotechnology, particularly in the development of sensors.

- Hydrogen Sensors : A recent study demonstrated that ODT can be used to fabricate flexible hydrogen sensors by forming a protective membrane that enhances selectivity against interfering gases such as methane and ethanol. The self-assembled ODT layer acts as a moisture barrier, improving sensor performance .

- Nanoparticle Functionalization : ODT is used to modify silver nanoparticles (AgNPs), enhancing their stability and functionality for applications in various fields including biomedicine and environmental science. The modification allows for targeted drug delivery and improved imaging capabilities .

Chemical Reactions and Oxidation Studies

Research has also focused on the chemical behavior of ODT under various conditions.

- Oxidation to Disulfides : Studies have investigated the oxidation of ODT to dioctadecyl disulfide in monolayers at the air-water interface. This reaction is crucial for understanding thiol-disulfide exchange processes relevant in biological systems .

Case Studies and Experimental Findings

Mechanism of Action

1-Octadecanethiol can be compared with other long-chain alkanethiols, such as:

- 1-Dodecanethiol (C12H26S)

- 1-Hexadecanethiol (C16H34S)

- 1-Octanethiol (C8H18S)

Uniqueness:

- Chain Length: this compound has a longer alkyl chain compared to 1-dodecanethiol and 1-octanethiol, which provides greater hydrophobicity and stability.

- Applications: Due to its longer chain, this compound forms more stable and densely packed monolayers, making it more suitable for applications requiring robust surface modifications .

Comparison with Similar Compounds

1-Octanethiol

- Structure : Shorter alkyl chain (C8 vs. C18).

- Applications : Forms less dense SAMs due to shorter chain length, reducing hydrophobicity (contact angle ~80° vs. >100° for ODT) .

- Performance : Inferior in CO₂ electroreduction due to weaker CO₂ diffusion enhancement and higher hydrogen evolution reaction (HER) competition .

16-Mercaptohexadecanoic Acid (MHA)

- Structure : C16 chain with terminal carboxylic acid (-COOH) vs. ODT’s methyl terminus.

- Applications : Polar -COOH group enables pH-responsive SAMs but reduces hydrophobicity (contact angle ~70°). Used in biosensing, unlike ODT’s catalytic roles .

- Electron Transport : MHA’s carboxyl group disrupts electron spin coherence in spin valves, whereas ODT’s inert terminus preserves spin polarization .

1H,1H,2H,2H-Perfluorodecanethiol

- Structure : Fluorinated C10 chain vs. ODT’s hydrocarbon C16.

- Hydrophobicity : Higher contact angle (~115°) due to fluorocarbon’s low surface energy but poor fog-collecting ability compared to ODT .

- Stability : Fluorinated thiols resist oxidation but are cost-prohibitive for large-scale electrocatalysis .

11-Mercapto-1-undecanol

- Structure : C11 chain with terminal -OH vs. ODT’s -CH₃.

- Applications : Hydrophilic SAMs for protein adsorption studies; unsuitable for hydrophobic applications like gas-diffusion electrodes .

- Sensitivity : Poor moisture barrier performance in hydrogen sensors compared to ODT’s SAMs .

Comparative Data Table

Research Findings

- CO₂ Electroreduction : ODT-coated Cu dendrites achieved 80% Faradaic efficiency for C₂+ products at -1.0 V vs. RHE, outperforming unmodified Cu (45%) .

- Hydrogen Sensors : ODT SAMs reduced moisture interference by 90% and enhanced H₂ selectivity over methane/acetone .

- Thermal Conductivity: ODT-passivated InAs nanowires showed 30% higher thermal conductivity vs. unpassivated ones .

Biological Activity

1-Octadecanethiol (ODT), a long-chain aliphatic thiol, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of ODT, including its applications in corrosion protection, self-assembled monolayers (SAMs), and interactions with biological systems.

This compound is an aliphatic compound with the formula CHS. It consists of an 18-carbon chain terminated by a thiol (-SH) group, which contributes to its hydrophobic characteristics and ability to form self-assembled monolayers on various substrates. The structure of ODT allows for significant interactions with both organic and inorganic materials, making it versatile for numerous applications.

Biological Activity and Applications

1. Corrosion Inhibition

ODT has been studied for its effectiveness as a corrosion inhibitor. Research indicates that ODT can form self-assembled monolayers on metal surfaces, such as leaded brass, significantly reducing corrosion rates in acidic environments.

- Study Findings : In a study examining the efficacy of ODT SAMs on leaded brass in 0.1 mol/L HClO, it was found that the open circuit potential (E) of uncoated brass exhibited a notable anodic potential jump due to zinc dissolution. However, the presence of ODT SAMs inhibited this process, demonstrating their protective capability against corrosion .

2. Self-Assembled Monolayers (SAMs)

The formation of SAMs using ODT has been extensively researched for applications in biosensing and surface modification. These monolayers enhance surface properties such as hydrophobicity and biocompatibility.

- Case Study : An atom probe tomography study revealed that ODT forms stable SAMs on platinum surfaces, which can be utilized in various electrochemical applications . The stability and uniformity of these monolayers are crucial for their effectiveness in sensing applications.

3. Biological Interactions

The biological activity of ODT extends to its interactions with cellular systems. Studies have shown that thiols like ODT can undergo oxidation to form disulfides, which are significant in biological redox processes.

- Research Findings : A study investigated the oxidation kinetics of ODT to dioctadecyl disulfide under varying surface pressures. The results indicated that the oxidation reaction is influenced by the state of the monolayer, providing insights into how thiols may behave in biological systems .

The mechanisms by which ODT exerts its biological effects can be summarized as follows:

- Hydrophobic Coating : The hydrophobic nature of ODT allows it to create barriers on surfaces, which can influence cell adhesion and protein adsorption.

- Redox Activity : The ability of thiols to undergo oxidation-reduction reactions plays a critical role in cellular signaling and protection against oxidative stress.

- Electrochemical Properties : The electrochemical behavior of ODT-modified electrodes enhances their performance in catalytic reactions, such as ethylene production from CO reduction .

Summary Table of Biological Activities

Properties

IUPAC Name |

octadecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAOYSPHSNGHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3(CH2)17SH, Array, C18H38S | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062686 | |

| Record name | 1-Octadecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-octadecanethiol appears as white powder with an extremely unpleasant smell. May be harmful by ingestion, inhalation or through skin contact. Eye, skin and respiratory irritant., Greasy, white semi-solid with a disagreeable, offensive odor; [CHEMINFO], OILY WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Solid or liquid (above 77 °F). | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0469.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

185 °C, 185 °C c.c. | |

| Record name | 1-Octadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0469.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.85, 0.85 | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0469.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

2885-00-9, 17322-94-0 | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2885-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octadecyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

77 °F (NIOSH, 2023), 24-31 °C, 77 °F | |

| Record name | 1-OCTADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0469.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.